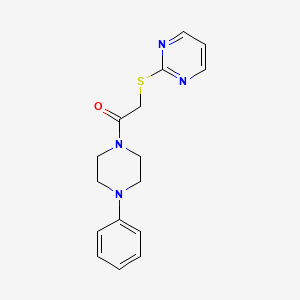
1-Cyclopentyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea is a complex organic compound that features a unique structure combining cyclopentyl, pyridine, and pyrazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
The synthesis of 1-Cyclopentyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyridine Moiety: The pyridine ring is introduced via nucleophilic substitution reactions.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with cyclopentyl isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-Cyclopentyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine and pyrazine rings.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Applications De Recherche Scientifique
1-Cyclopentyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent, showing significant activity against Mycobacterium tuberculosis.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs due to its unique structural features and biological activity.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes critical for the survival of Mycobacterium tuberculosis, thereby exerting its anti-tubercular effects. The compound may also interact with other biological pathways, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
1-Cyclopentyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea can be compared with other similar compounds, such as:
Pyrazinamide: Another anti-tubercular agent with a simpler structure but similar biological activity.
Pyridine Derivatives: Compounds like pyridine-3-carboxamide, which share the pyridine moiety but differ in their overall structure and activity.
Pyrazine Derivatives: Compounds such as pyrazine-2-carboxamide, which also exhibit biological activity but have different pharmacokinetic properties
The uniqueness of 1-Cyclopentyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)ure
Propriétés
IUPAC Name |
1-cyclopentyl-3-[(3-pyridin-3-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(21-13-5-1-2-6-13)20-11-14-15(19-9-8-18-14)12-4-3-7-17-10-12/h3-4,7-10,13H,1-2,5-6,11H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSASKODALEZRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2996506.png)
![(2E)-3-[4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B2996507.png)
![6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2996508.png)
![5-Chloro-6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2996509.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetyl}piperazino)ethyl]acetamide](/img/structure/B2996513.png)


![2H,3H-1Lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione](/img/structure/B2996519.png)
![3,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2996521.png)
![3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide](/img/structure/B2996522.png)
![5-Chloro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2996523.png)
![3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B2996525.png)

